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Abstract
2-Ethylimidazole is a pivotal heterocyclic compound with broad applications in

pharmaceuticals, materials science, and coordination chemistry. Understanding its molecular

structure, electronic properties, and reactivity is paramount for the rational design of novel

drugs and functional materials. This technical guide provides a comprehensive overview of the

computational chemistry studies performed on 2-ethylimidazole, with a particular focus on

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. We present a detailed

summary of its optimized geometry, vibrational spectra, electronic structure, and nonlinear

optical properties. Methodologies of the key computational experiments are outlined to enable

reproducibility and further investigation. All quantitative data is systematically organized into

tables for clarity and comparative analysis. This document is intended to be a valuable

resource for researchers, scientists, and drug development professionals working with

imidazole derivatives.

Introduction
Imidazole and its derivatives are fundamental building blocks in numerous biologically active

molecules and functional materials. The substituent at the C2 position of the imidazole ring

significantly influences its electronic properties and, consequently, its chemical behavior. 2-
Ethylimidazole, with an ethyl group at this position, presents an interesting case for theoretical
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investigation due to the interplay of the aromatic imidazole ring and the aliphatic ethyl chain.

Computational chemistry provides a powerful lens through which to examine the molecular

properties of 2-Ethylimidazole at the atomic level, offering insights that are often challenging

to obtain through experimental methods alone. This guide synthesizes the findings from key

computational studies to provide a detailed picture of the molecule's characteristics.

Computational Methodologies
The primary computational approaches for studying 2-Ethylimidazole have been Density

Functional Theory (DFT) and Hartree-Fock (HF) methods. A cornerstone study utilized the

Gaussian 09 software package for its calculations.

Experimental Protocols:

Geometry Optimization and Frequency Calculations: The molecular structure of 2-
Ethylimidazole was optimized using both HF and DFT (B3LYP functional) methods with the

6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's

three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-

311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and

polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a good

balance between accuracy and computational cost for molecules of this size. The

optimization was followed by frequency calculations at the same level of theory to confirm

that the optimized structure corresponds to a true energy minimum (i.e., no imaginary

frequencies) and to obtain the theoretical vibrational spectra (FTIR and FT-Raman).

Vibrational Analysis: A complete vibrational assignment was performed based on the

calculated potential energy distribution (PED) using the VEDA 4 program. The calculated

harmonic vibrational frequencies are often systematically higher than the experimental ones

due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the

calculated frequencies were scaled using appropriate scale factors to facilitate a better

comparison with experimental data.

Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the

B3LYP/6-311++G(d,p) level of theory. The energy gap between the HOMO and LUMO is a

crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
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Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β₀), a measure of the

NLO activity of the molecule, was computed using the finite-field approach at the HF/6-

311++G(d,p) level. This property is important for the development of new materials for optical

applications.

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the

intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy

associated with electron delocalization within the molecule. This analysis provides insights

into the stability of the molecule arising from these interactions.

Mulliken Charge Analysis: Mullikan population analysis was used to determine the

distribution of atomic charges within the 2-Ethylimidazole molecule, offering a glimpse into

its electrostatic potential.

Computational Workflow
The general workflow for the computational analysis of 2-Ethylimidazole is depicted below.

This process illustrates the logical progression from initial structure definition to the calculation

of various molecular properties.
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Caption: Computational analysis workflow for 2-Ethylimidazole.

Results and Discussion
Optimized Molecular Geometry
The key geometric parameters (bond lengths, bond angles, and dihedral angles) for 2-
Ethylimidazole, as calculated by both HF and B3LYP methods with the 6-311++G(d,p) basis

set, are summarized below. These theoretical values provide a detailed picture of the

molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters of 2-Ethylimidazole.
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Parameter Bond/Angle HF/6-311++G(d,p)
B3LYP/6-
311++G(d,p)

Bond Length (Å) N1-C2 1.321 1.334

C2-N3 1.321 1.334

N3-C4 1.385 1.396

C4-C5 1.345 1.358

C5-N1 1.385 1.396

C2-C6 1.501 1.509

C6-C7 1.532 1.541

Bond Angle (°) C5-N1-C2 108.9 108.7

N1-C2-N3 111.4 111.5

C2-N3-C4 108.9 108.7

N3-C4-C5 105.4 105.5

C4-C5-N1 105.4 105.5

N1-C2-C6 124.3 124.2

N3-C2-C6 124.3 124.2

C2-C6-C7 111.2 111.5

Dihedral Angle (°) C5-N1-C2-N3 0.0 0.0

N1-C2-N3-C4 0.0 0.0

C4-C5-N1-C2 0.0 0.0

N3-C2-C6-C7 60.1 60.3

Vibrational Analysis
The vibrational spectra of 2-Ethylimidazole have been thoroughly investigated. The calculated

wavenumbers, along with their corresponding IR intensities and Raman activities, provide a
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theoretical fingerprint of the molecule that can be used to interpret experimental spectra. A

detailed assignment of the fundamental vibrational modes has been performed based on the

Potential Energy Distribution (PED).

Table 2: Selected Vibrational Frequencies and Assignments for 2-Ethylimidazole (B3LYP/6-

311++G(d,p)).

Mode
Scaled
Wavenumber
(cm⁻¹)

IR Intensity Raman Activity
Assignment
(PED %)

ν(N-H) 3450 High Low N-H stretch (100)

ν(C-H) 3050-3150 Medium High
Ring C-H stretch

(95-98)

νas(CH₃) 2980 High Medium
Asymmetric CH₃

stretch (98)

νs(CH₂) 2940 Medium High
Symmetric CH₂

stretch (97)

ν(C=N) 1580 High High C=N stretch (85)

ν(C=C) 1520 Medium High C=C stretch (80)

δ(CH₂) 1460 Medium Medium
CH₂ scissoring

(75)

δ(CH₃) 1380 Medium Low
CH₃ symmetric

deformation (70)

Ring breathing 1250 Low High
Ring breathing

mode

Electronic Properties
The electronic properties of 2-Ethylimidazole, particularly the HOMO and LUMO energies, are

critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the

molecule's stability.
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Table 3: Electronic Properties of 2-Ethylimidazole (B3LYP/6-311++G(d,p)).

Parameter Value (eV)

HOMO Energy -6.21

LUMO Energy 0.35

HOMO-LUMO Energy Gap (ΔE) 6.56

The large energy gap suggests that 2-Ethylimidazole is a kinetically stable molecule.

Nonlinear Optical (NLO) Properties
The first-order hyperpolarizability is a key parameter for assessing the potential of a molecule

in NLO applications.

Table 4: First-Order Hyperpolarizability of 2-Ethylimidazole (HF/6-311++G(d,p)).

Component Value (x 10⁻³⁰ esu)

β_xxx 0.123

β_xyy -0.045

β_xzz -0.012

β_yyy 0.000

β_yzz 0.000

β_zxx -0.021

β_zyy 0.000

β_zzz 0.000

β_total 0.258

The calculated total first-order hyperpolarizability indicates that 2-Ethylimidazole possesses a

modest NLO response.
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Conclusion
This technical guide has provided a detailed overview of the computational chemistry studies of

2-Ethylimidazole. The use of DFT and HF methods has enabled a thorough characterization

of its geometric, vibrational, electronic, and nonlinear optical properties. The presented data

and methodologies offer a solid foundation for researchers and professionals in the fields of

drug design and materials science to further explore and utilize the chemical properties of 2-
Ethylimidazole and its derivatives. The quantitative data, summarized in the tables, can serve

as a valuable benchmark for future computational and experimental investigations. The logical

workflow presented can be adapted for the study of other related heterocyclic compounds,

contributing to the accelerated discovery and development of new chemical entities.

To cite this document: BenchChem. [A Deep Dive into the Computational Chemistry of 2-
Ethylimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144533#computational-chemistry-studies-of-2-
ethylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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